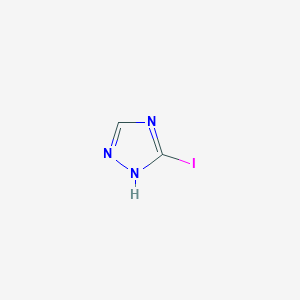

3-iodo-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

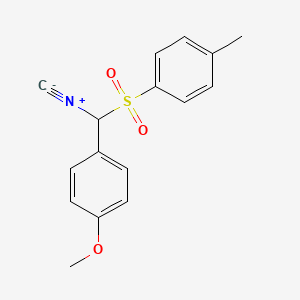

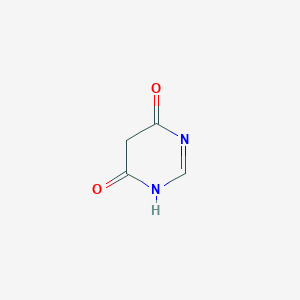

3-Iodo-1H-1,2,4-triazole is a compound with the formula C₂H₂IN₃ . It is a derivative of 1,2,4-triazole, a planar molecule that is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-1,2,4-triazole consists of two carbon atoms, three nitrogen atoms, one iodine atom, and two hydrogen atoms . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity .Chemical Reactions Analysis

Triazole compounds, including 3-Iodo-1H-1,2,4-triazole, have been known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This is due to their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Triazoles, including 3-iodo-1H-1,2,4-triazole , are often used in medicinal chemistry due to their resemblance to the azide moiety and amide bond. They are known for their robustness and versatility in drug design. The iodine atom in this compound could potentially be used for further functionalization through palladium-catalyzed coupling reactions, which is a common strategy in pharmaceutical synthesis .

Organic Synthesis

The presence of an iodine atom in 3-iodo-1H-1,2,4-triazole makes it a valuable building block in organic synthesis. It can act as an electrophile in nucleophilic substitution reactions or as a precursor for metal-catalyzed cross-coupling reactions .

Polymer Chemistry

In polymer chemistry, 3-iodo-1H-1,2,4-triazole can be utilized as a monomer for the synthesis of functional polymers. Its ability to participate in click chemistry reactions makes it suitable for creating polymers with precise structures .

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and halogen bonding due to the presence of nitrogen and iodine atoms. This makes 3-iodo-1H-1,2,4-triazole a candidate for designing supramolecular structures and materials .

Bioconjugation

3-Iodo-1H-1,2,4-triazole: can be used for bioconjugation purposes where it can be attached to biomolecules or drugs to modify their properties or enhance their delivery .

Chemical Biology

In chemical biology, 3-iodo-1H-1,2,4-triazole could be used as a probe due to its potential for various chemical transformations. It could help in studying biological systems by tracking molecular interactions .

Fluorescent Imaging

The iodine atom in 3-iodo-1H-1,2,4-triazole may allow for the attachment of fluorescent groups which can be used in imaging techniques to visualize biological processes .

Materials Science

Due to its thermal stability and potential electronic properties, 3-iodo-1H-1,2,4-triazole might find applications in materials science for the development of new materials with specific functionalities .

Zukünftige Richtungen

Triazoles, including 3-Iodo-1H-1,2,4-triazole, are becoming potential drug candidates for the scientific community . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

5-iodo-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCNOSBFEDSBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378181 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-1,2,4-triazole | |

CAS RN |

7411-20-3 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)